6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines adamantane, piperazine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the condensation of glycine-based diamines with aldehydes in the presence of an iridium complex .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The triazine ring can be reduced using suitable reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts for cyclization, iridium complexes for condensation reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of hydroxylated derivatives, while reduction of the triazine ring can yield amine derivatives .
Scientific Research Applications
6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For example, as an Aurora-A kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby inhibiting cell division . The compound’s adamantane moiety enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Adamantanyl-1,3,4-oxadiazol hybrids: These compounds also contain an adamantane moiety and have been studied for their anticancer properties.
Piperazin-1-yl-1,2-benzothiazole derivatives: These compounds share the piperazine ring and have shown antibacterial activity.
Uniqueness
6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of adamantane, piperazine, and triazine moieties, which confer specific chemical and biological properties. Its ability to inhibit Aurora-A kinase with high specificity sets it apart from other similar compounds .
Properties
IUPAC Name |
6-[4-(1-adamantyl)piperazin-1-yl]-2-N-[4-[chloro(difluoro)methoxy]phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClF2N7O/c1-29-21-31-22(30-19-2-4-20(5-3-19)36-25(26,27)28)33-23(32-21)34-6-8-35(9-7-34)24-13-16-10-17(14-24)12-18(11-16)15-24/h2-5,16-18H,6-15H2,1H3,(H2,29,30,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQRWYDAQLVXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)NC6=CC=C(C=C6)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClF2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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